Whitepaper: Chemical Architecture, Synthesis, and Pharmacological Profiling of 4-Amino-7-fluoroquinoline-3-carbohydrazide
Whitepaper: Chemical Architecture, Synthesis, and Pharmacological Profiling of 4-Amino-7-fluoroquinoline-3-carbohydrazide
Executive Summary
As the demand for novel antimicrobial, antimalarial, and oncological therapeutics accelerates, the quinoline scaffold remains a privileged structure in medicinal chemistry. 4-Amino-7-fluoroquinoline-3-carbohydrazide (CAS No. 1315351-01-9) represents a highly functionalized derivative engineered to maximize target binding affinity and metabolic stability. This technical guide provides a comprehensive analysis of its molecular architecture, a self-validating de novo synthesis protocol, and the mechanistic rationale behind its pharmacological applications.
Molecular Architecture & Physicochemical Properties
The structural logic of 4-Amino-7-fluoroquinoline-3-carbohydrazide is dictated by three critical modifications to the quinoline core:
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7-Fluoro Substitution: The introduction of a fluorine atom at the C7 position significantly enhances the molecule's lipophilicity, improving transmembrane permeability. Furthermore, the strong carbon-fluorine bond prevents oxidative metabolism by cytochrome P450 enzymes at this site, extending the compound's biological half-life.
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4-Amino Group: Acts as a potent hydrogen bond donor. In target docking (e.g., against bacterial reductases), this primary amine forms critical interactions with active-site residues[1].
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3-Carbohydrazide Moiety: This functional group provides a dense hydrogen-bonding network (both donor and acceptor capabilities) and acts as a versatile synthetic handle for the generation of downstream heterocycles like oxadiazoles and pyrazoles[2].
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 4-Amino-7-fluoroquinoline-3-carbohydrazide |
| CAS Registry Number | 1315351-01-9 |
| Molecular Formula | C10H9FN4O |
| Molecular Weight | 220.20 g/mol |
| SMILES String | O=C(NN)C1=CN=C2C=C(F)C=CC2=C1N |
| Core Scaffold | Fluorinated Quinoline |
De Novo Synthesis & Mechanistic Causality
The synthesis of 4-Amino-7-fluoroquinoline-3-carbohydrazide utilizes a modified Gould-Jacobs reaction pathway[3][4]. As an application scientist, it is critical to understand the causality behind these specific reaction conditions to ensure high yield and purity.
Step-by-Step Methodology
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Step 1: Condensation
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Protocol: React 3-fluoroaniline (1.0 eq) with diethyl ethoxymethylenemalonate (EMME) (1.0 eq) at 110°C under neat conditions for 2 hours.
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Causality: The nucleophilic primary amine of 3-fluoroaniline attacks the highly electrophilic alkene of EMME. The expulsion of ethanol drives the equilibrium forward, yielding diethyl 2-(((3-fluorophenyl)amino)methylene)malonate.
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Step 2: Thermal Cyclization
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Protocol: Dissolve the intermediate in Eaton’s Reagent (7.7 wt% P2O5 in methanesulfonic acid) and heat to 100°C for 2 hours[4]. Quench in ice water to precipitate the product.
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Causality: Traditional Gould-Jacobs cyclization requires extreme temperatures (>250°C) in diphenyl ether[3][5]. Eaton’s reagent acts as a potent Lewis/Brønsted acid catalyst, facilitating electrophilic aromatic substitution at a much lower temperature. The meta-fluoro group directs cyclization predominantly para to itself due to steric and electronic factors, yielding the 7-fluoro-4-oxoquinoline core.
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Step 3: Chlorination
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Protocol: Reflux the 4-oxoquinoline intermediate in phosphorus oxychloride ( POCl3 ) for 4 hours. Remove excess POCl3 in vacuo.
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Causality: The 4-oxo tautomer is highly stable and unreactive toward mild nucleophiles. POCl3 converts the carbonyl into a 4-chloro leaving group, activating the C4 position for subsequent nucleophilic aromatic substitution ( SNAr )[6].
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Step 4: Amination
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Protocol: Treat the 4-chloro derivative with an excess of ammonia in ethanol (or ammonium hydroxide) in a sealed tube at 80°C for 12 hours.
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Causality: The electron-withdrawing nature of the quinoline nitrogen, coupled with the 3-carboxylate ester, renders the C4 carbon highly electrophilic. Ammonia easily displaces the chloride ion to yield ethyl 4-amino-7-fluoroquinoline-3-carboxylate[6].
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Step 5: Hydrazinolysis
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Protocol: Suspend the ester in ethanol, add hydrazine hydrate ( NH2NH2⋅H2O , 5.0 eq), and reflux for 6 hours. Cool to room temperature and filter the precipitated product.
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Causality: Hydrazine is an α -effect nucleophile, making it exceptionally reactive toward acyl substitutions. It attacks the ester carbonyl, displacing ethanol to form the final 3-carbohydrazide[2].
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Caption: Step-by-step synthetic workflow of 4-Amino-7-fluoroquinoline-3-carbohydrazide.
Pharmacological Applications & Mechanisms of Action
The 4-aminoquinoline-3-carbohydrazide pharmacophore is highly versatile, exhibiting polypharmacological properties across multiple disease models.
Antimicrobial & Antitubercular Activity
Quinoline-3-carbohydrazides have been extensively validated as inhibitors of Mycobacterium tuberculosis[1]. The primary mechanism involves the inhibition of Enoyl-ACP reductase (InhA) , a critical enzyme in the type II fatty acid biosynthesis pathway. The carbohydrazide group forms a bidentate hydrogen-bonding interaction with the active site tyrosine residues, while the 7-fluoroquinoline core engages in π−π stacking with the enzyme's hydrophobic pocket, effectively halting mycolic acid synthesis and inducing bacterial cell death[1].
Antimalarial Properties
Derivatives of 4-aminoquinolines are the gold standard for antimalarial therapies. The mechanism relies on the compound's ability to accumulate in the acidic food vacuole (FV) of the Plasmodium parasite. Once protonated, the molecule binds to free heme (ferriprotoporphyrin IX), preventing its crystallization into non-toxic hemozoin[7]. The resulting accumulation of free heme generates toxic reactive oxygen species (ROS) that destroy the parasite's lipid membranes.
Antioxidant & Anticancer Profiling
Interestingly, in non-parasitic models, quinoline-3-carbohydrazides act as potent antioxidants. The carbohydrazide moiety is capable of scavenging hydroxyl ( OH∙ ) and superoxide radicals, protecting cellular structures from oxidative stress[8][9]. Furthermore, in oncology, these scaffolds have shown the ability to modulate cell cycle progression by upregulating the p27kip1 protein, inducing apoptosis in aggressive tumor lines[2].
Caption: Polypharmacological mechanisms of action for the quinoline-3-carbohydrazide scaffold.
Analytical Validation Framework
To ensure self-validating protocols, the synthesized 4-Amino-7-fluoroquinoline-3-carbohydrazide must be subjected to rigorous analytical verification:
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1 H NMR (DMSO- d6 ): Look for the characteristic highly deshielded singlet of the C2 proton on the quinoline ring ( ∼ 8.5 ppm), the broad exchangeable signals for the NH2 groups (primary amine at C4 and terminal hydrazide), and the secondary amide NH proton ( ∼ 9.5-10.0 ppm). The aromatic protons will show distinct JH−F coupling constants due to the 7-fluoro substituent.
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19 F NMR: A distinct singlet (with ortho/meta proton coupling) will confirm the presence and integrity of the fluorine atom at the C7 position.
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LC-MS (ESI+): The mass spectrum must yield an [M+H]+ peak at m/z 221.2, confirming the molecular weight of 220.2 g/mol .
References
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El Bakkali, M., et al. (2011). Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. International Journal of Medicinal Chemistry. Retrieved from:[Link]
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Gemma, S., et al. (2012). Design, Synthesis, and Structure–Activity Relationship Studies of 4-Quinolinyl- and 9-Acrydinylhydrazones as Potent Antimalarial Agents. Journal of Medicinal Chemistry. Retrieved from:[Link]
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Liew, S. K., et al. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules (MDPI). Retrieved from:[Link]
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Thomas, K. D., et al. (2011). Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents. European Journal of Medicinal Chemistry. Retrieved from:[Link]
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Lopez, A., et al. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules (MDPI). Retrieved from:[Link]
- US Patent US20110245353A1. Sweet flavor modifier (4-aminoquinoline-3-carboxylate derivatives).
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